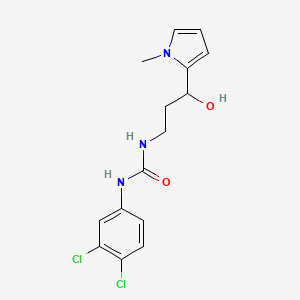

![molecular formula C14H10BrN3O2S B2640848 N-(4-溴苯基)-3-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 851945-10-3](/img/structure/B2640848.png)

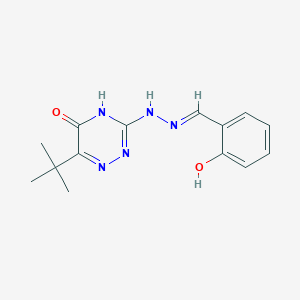

N-(4-溴苯基)-3-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .

Molecular Structure Analysis

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .

Chemical Reactions Analysis

The reaction of pyrimidines with organolithium reagents has been reported . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

科学研究应用

合成和结构分析

这种化合物通常通过涉及取代硫代尿嘧啶的反应合成,在特定条件下可以产生各种噻唑并嘧啶衍生物。例如,Volovenko、Dubnina 和 Chernega (2004) 描述了通过二氯-N-R-马来酰亚胺与取代硫代尿嘧啶的反应合成吡咯噻唑并嘧啶三酮和噻唑并嘧啶甲酰胺,并通过 X 射线晶体学证实了结构 Volovenko, Dubnina, & Chernega, 2004。类似地,Fadda 等人(2013 年)利用 N-(2-吡啶基)-6-甲基-4-苯基-2-硫代-四氢嘧啶-5-甲酰胺作为合成噻唑并嘧啶衍生物的关键中间体,展示了该化学空间中结构多样性和复杂性的潜力 Fadda, Bondock, Khalil, & Tawfik, 2013。

抗菌活性

噻唑并嘧啶衍生物的抗菌潜力一直是人们关注的重要领域。Gein 等人(2015 年)合成了 N,5-二芳基-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-甲酰胺盐酸盐,证明了一些化合物的抗菌活性 Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015。这表明在开发新的抗菌剂方面具有潜在应用。

抗炎和抗伤害感受活性生物学评估

噻唑并嘧啶衍生物的生物学活性评估已扩展到抗炎和抗伤害感受特性。Alam 等人(2010 年)合成了一系列噻唑并嘧啶衍生物,并评估了它们的抗炎和抗伤害感受活性,发现一些化合物具有显着的活性 Alam, Khan, Siddiqui, & Ahsan, 2010。这些发现突出了该化合物在药物应用中的潜力,特别是在疼痛管理和炎症控制方面。

构象和超分子研究

对噻唑并嘧啶的构象特征和超分子聚集的研究提供了对其化学行为和在材料科学中的潜在应用的见解。Nagarajaiah 和 Begum (2014) 进行了导致噻唑并嘧啶超分子聚集变化的结构修饰的研究,为其构象特征提供了有价值的见解 Nagarajaiah & Begum, 2014。

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to exhibit a broad range of biological activities , suggesting that this compound may influence multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have antimicrobial effects.

未来方向

Research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

生化分析

Biochemical Properties

N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . By inhibiting acetylcholinesterase, N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can modulate neurotransmission and potentially affect neurological functions. Additionally, this compound interacts with other biomolecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions, which can influence their stability and function .

Cellular Effects

N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound can modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to altered neurotransmitter levels and affecting synaptic transmission . In cancer cells, N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity, thereby affecting cellular metabolism and proliferation .

Molecular Mechanism

The molecular mechanism of action of N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, forming hydrogen bonds and hydrophobic interactions with amino acid residues, leading to enzyme inhibition . Additionally, N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can interact with DNA by intercalating between base pairs, which can disrupt DNA replication and transcription . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can vary over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can lead to cumulative effects on cellular function, such as sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide in animal models are dose-dependent. At low doses, this compound can effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can induce adverse effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity, and exceeding this threshold can lead to toxic effects . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in several metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can affect the activity of key metabolic enzymes, such as acetyl-CoA carboxylase and fatty acid synthase, thereby modulating lipid metabolism .

Transport and Distribution

The transport and distribution of N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can bind to intracellular proteins, such as albumin and heat shock proteins, which influence its localization and accumulation . These interactions are essential for the compound’s bioavailability and biological activity.

Subcellular Localization

N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits specific subcellular localization, which is critical for its activity and function. This compound can be targeted to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Additionally, N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can localize to the mitochondria, where it affects mitochondrial membrane potential and induces apoptosis . Post-translational modifications, such as phosphorylation and ubiquitination, can also regulate the subcellular localization and activity of this compound .

属性

IUPAC Name |

N-(4-bromophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBOJCCRTVTOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

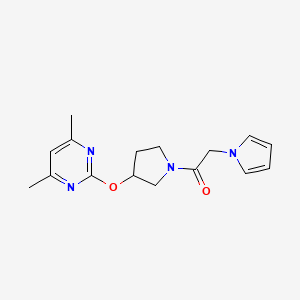

![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)

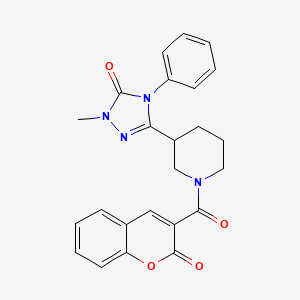

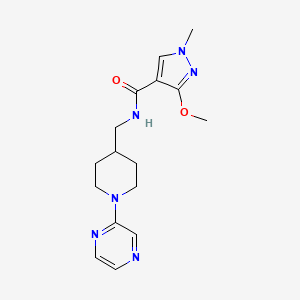

![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2640766.png)

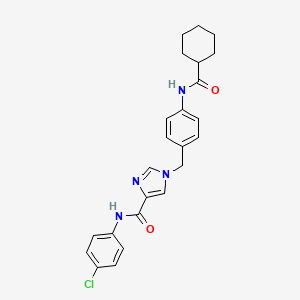

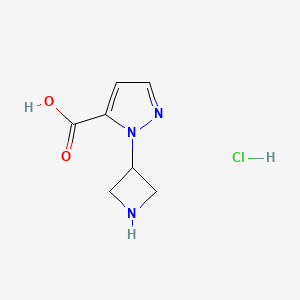

![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)

![2-Chloro-5-pyrido[3,4-d]pyrimidin-4-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640782.png)

![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2640783.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid](/img/structure/B2640784.png)

![N,N-bis(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2640788.png)